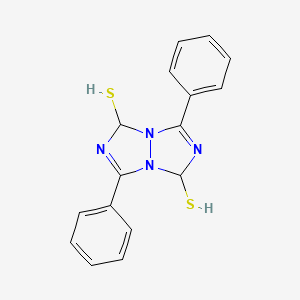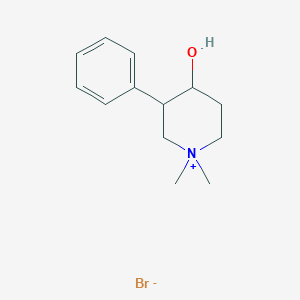
4-Hydroxy-1,1-dimethyl-3-phenylpiperidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a phenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with a suitable amine in the presence of a reducing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring instead of a pyridine ring.
1,3-Dimethyl-2-imidazolidinone: Another related compound with an imidazolidinone ring.
Uniqueness
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol is unique due to its specific substitution pattern and the presence of both phenyl and hydroxyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
7468-75-9 |
|---|---|
Fórmula molecular |
C13H20BrNO |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-phenylpiperidin-1-ium-4-ol;bromide |
InChI |
InChI=1S/C13H20NO.BrH/c1-14(2)9-8-13(15)12(10-14)11-6-4-3-5-7-11;/h3-7,12-13,15H,8-10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
XQBCUROUYTUHMU-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(C(C1)C2=CC=CC=C2)O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


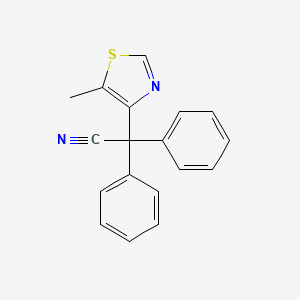
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
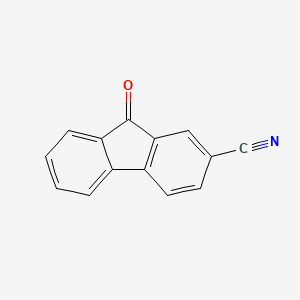

![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
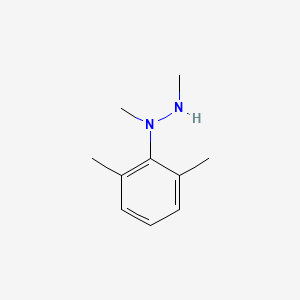

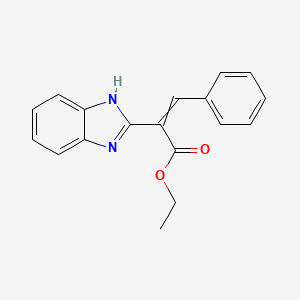
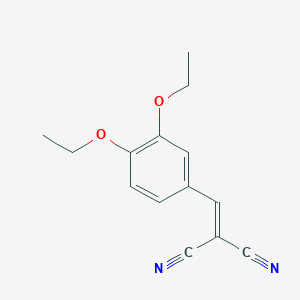
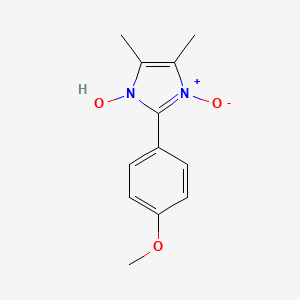
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
